Positional Isomer Differentiation: 4-yl-methanol vs. 3-yl-methanol Regioisomer (CAS 2415555-35-8)
The target compound {1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol (CAS 2415630-87-2) and its regioisomer {1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]piperidin-3-yl}methanol (CAS 2415555-35-8) share identical molecular formula (C₁₆H₂₂N₂OS) and molecular weight (290.43 g/mol) but differ in the position of the hydroxymethyl substituent on the piperidine ring (4-position vs. 3-position) . These two regioisomers are listed as distinct catalog items by chemical suppliers, indicating they are separable and non-interchangeable chemical entities . The regioisomeric difference is expected to produce distinct chromatographic retention times and differential interactions with biological targets due to altered spatial presentation of the hydrogen-bond-donating hydroxyl group.
| Evidence Dimension | Regioisomeric identity (piperidine substitution position) |
|---|---|
| Target Compound Data | Hydroxymethyl at piperidine 4-position; CAS 2415630-87-2; catalog number CM778456 |
| Comparator Or Baseline | Hydroxymethyl at piperidine 3-position; CAS 2415555-35-8; catalog number CM778457 |
| Quantified Difference | Positional isomer; identical MW (290.43) and MF (C₁₆H₂₂N₂OS); distinct CAS numbers and catalog entries confirm non-identity and independent commercial sourcing |
| Conditions | Chemical identity comparison based on CAS registry, vendor catalog differentiation, and structural analysis |
Why This Matters
For analytical method development and impurity profiling, unambiguous identification of the correct regioisomer is essential—substituting the 3-yl isomer for the 4-yl isomer would compromise chromatographic method validation and reference standard traceability.
